Norleual, chemically identified as Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe, is a synthetic analog of angiotensin IV (Ang IV) [, , ]. Initially investigated for its potential within the renin-angiotensin system, research revealed its significant role as a hepatocyte growth factor (HGF) antagonist [, ]. Norleual exhibits structural homology with the hinge region of HGF, a critical region for HGF dimerization and subsequent activation of its receptor, c-Met [, , , ]. This characteristic enables Norleual to interfere with HGF/c-Met signaling, making it a subject of interest in various cancer studies [, , , , , , , ].
Norleual is classified as a synthetic peptide and falls under the category of bioactive peptides. These compounds are often utilized in research for their ability to influence biological processes, particularly in cell signaling and growth factor interactions. The specific structure of Norleual allows it to mimic certain biological activities associated with natural peptides.
The synthesis of Norleual typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Technical details regarding the synthesis can vary based on specific protocols employed by different laboratories, but solid-phase methods remain predominant due to their efficiency and scalability .
Norleual's molecular structure consists of several key components:
Data regarding its molecular weight, solubility, and stability under physiological conditions are critical for researchers when designing experiments involving Norleual.
Norleual participates in various biochemical reactions, primarily through its interactions with cell surface receptors involved in growth factor signaling pathways. Key reactions include:
Technical details regarding these reactions often involve assays measuring changes in cell viability, migration, or apoptosis in response to Norleual treatment .
The mechanism of action of Norleual primarily revolves around its ability to mimic natural growth factors. Upon binding to its receptor:
Data supporting these mechanisms often come from experimental studies demonstrating altered cellular behavior upon treatment with Norleual compared to controls .
Norleual exhibits several notable physical and chemical properties:
These properties are crucial for researchers when considering the application of Norleual in experimental designs .
Norleual has several scientific applications, particularly in cancer research:
Norleual (molecular weight: 774.95 g/mol; CAS No. 334994-34-2) features a reduced amide bond (ψ-(CH₂-NH₂)) that enhances metabolic stability compared to endogenous angiotensin peptides. This modification confers resistance to degradation by aminopeptidases, extending its biological half-life while maintaining high-affinity interactions with target receptors [5] [1]. The compound’s primary pharmacological classifications include:
Table 1: Structural and Functional Characteristics of Norleual
Property | Specification |
---|---|
Chemical Formula | C₄₁H₅₈N₈O₇ |
CAS Registry Number | 334994-34-2 |
Sequence Shortening | {Nle}-Y-{Leu-(CH₂-NH₂)}-HPF |
Primary Targets | HGF dimerization site; AT4 receptor (IRAP) |
Key Pharmacological Actions | c-Met phosphorylation inhibition; IRAP antagonism |
Therapeutic Domains | Oncology; cognitive disorders; angiogenesis |
The trajectory of Norleual’s development reflects iterative advances in peptide design and receptor pharmacology:
Table 2: Key Milestones in Norleual Development
Year Range | Research Focus | Critical Findings |
---|---|---|
1992–1999 | AT4 Receptor Characterization | Identification of Ang IV binding sites in brain; synthesis of early analogs |
2000–2009 | HGF/c-Met Inhibition | Norleual shown to block HGF dimerization (IC₅₀=3pM); suppresses melanoma metastasis |
2010–2019 | Dual HGF/MSP Antagonism | Confirmed MSP/Ron pathway inhibition; synergy with chemotherapeutics in pancreatic cancer |
2020–Present | Neurological Applications | AT4-mediated neuroprotection in oxidative stress models |
Despite robust preclinical data, several mechanistic controversies persist:
Table 3: Unresolved Mechanistic Debates in Norleual Pharmacology
Debate Focus | Supporting Evidence | Contradictory Observations |
---|---|---|
AT4 Receptor Complexity | IRAP knockdown abolishes Norleual binding in hippocampus | Residual high-affinity binding in IRAP-null cells |
HGF Inhibition Mechanism | Cryo-EM shows Norleual occupying HGF dimer interface | Altered HGF conformation upon Norleual binding |
Pathway Specificity | Selective blockade of HGF-induced Gab1/c-Met association | Reduced VEGFR2 phosphorylation at high concentrations |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: